1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine
Description
1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine is a chemical compound with the molecular formula C6H8F2IN3. It is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an iodine atom.
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)-5-iodopyrazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2IN3/c7-5(8)3-12-6(9)1-4(2-10)11-12/h1,5H,2-3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYNRAYCWNEZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1CN)CC(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Iodination: The iodination of the pyrazole ring is achieved using iodine or an iodine-containing reagent under oxidative conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Thiols, amines, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique electronic or optical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets. The difluoroethyl group and iodine atom contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may modulate the activity of these targets through various pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine: This compound has a similar structure but differs in the position of the iodine atom.
1-[1-(2,2-difluoroethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]-N-methylmethanamine: This compound contains a triazole ring instead of a pyrazole ring and has additional fluorine atoms.
Uniqueness
1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
